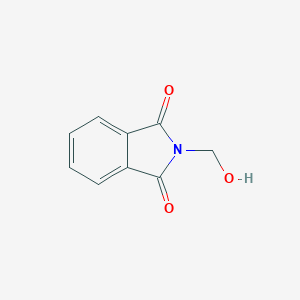

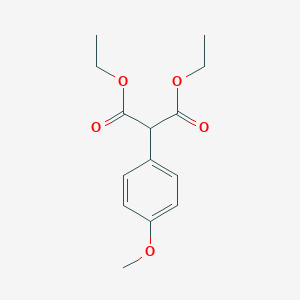

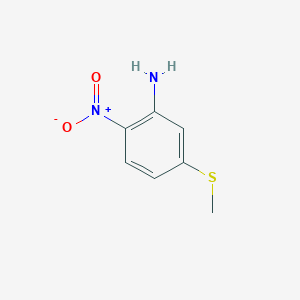

Ethyl 2-(2-aminothiazol-5-yl)acetate

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 2-(2-aminothiazol-5-yl)acetate and its derivatives involves multiple steps including oxidation, bromination, cyclic condensation, and nitrosation. These processes have been optimized to improve yields and reduce production costs. For instance, one method prepares ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate through oxidation, bromination, and cyclic condensation with yields up to 54% (Wang Li, 2007). Another approach involves the synthesis of ethyl(Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate under sodium conditions, achieving a yield of 89.6% (Wang Yu-huan, 2008).

Molecular Structure Analysis

The molecular structure of ethyl 2-(2-aminothiazol-5-yl)acetate has been characterized through various techniques such as FT-IR, 1H NMR, LC-MS, and single crystal X-ray diffraction. These studies confirm the structure and provide insights into bond lengths, angles, and the overall geometry of the molecule. For example, a study describes the structural characterization and DNA binding interactions of this compound, confirmed by spectral data and single crystal X-ray diffraction (Z. Iqbal et al., 2019).

Chemical Reactions and Properties

Ethyl 2-(2-aminothiazol-5-yl)acetate participates in various chemical reactions to produce novel derivatives with potential biological activities. These reactions include condensation, nitrosation, and cyclization to synthesize compounds with glucosidase inhibition activities and antibacterial properties. For instance, a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates exhibited significant α-glucosidase inhibition, suggesting potential therapeutic applications (Ayesha Babar et al., 2017).

Physical Properties Analysis

The physical properties of ethyl 2-(2-aminothiazol-5-yl)acetate, such as melting point, boiling point, and solubility, are crucial for its application in synthesis and drug formulation. While specific details on these properties are less frequently reported, they can be inferred from synthesis conditions and solvents used in reactions, suggesting moderate stability and good solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of ethyl 2-(2-aminothiazol-5-yl)acetate, including reactivity, stability, and interactions with other compounds, have been explored through synthesis and molecular docking studies. These investigations reveal the compound's potential to interact with biological targets, demonstrating mixed binding modes with DNA and significant inhibitory activities against enzymes and bacteria. Such properties underline its utility in developing new pharmaceutical agents (Z. Iqbal et al., 2019).

Aplicaciones Científicas De Investigación

Process Intensification in Ethyl Acetate Production

One study focuses on process intensification techniques for Ethyl acetate production, which is used across industries for solvents and in consumer products. The review discusses various techniques like Reactive distillation and Microwave reactive distillation, highlighting their advantages in terms of energy efficiency and production rates (Patil & Gnanasundaram, 2020).

Antioxidant Capacity Reaction Pathways

Another study reviews the antioxidant capacity assays, focusing on the reaction pathways of antioxidants with specific radicals. This could be relevant for understanding the chemical behavior of Ethyl 2-(2-aminothiazol-5-yl)acetate if it were to be used in antioxidant capacity studies (Ilyasov et al., 2020).

Ionic Liquid Technologies and Toxicity

The review on 1-Ethyl-3-Methylimidazolium Acetate discusses the potential industrial applications of ionic liquids and emphasizes the importance of understanding their toxicity and environmental impact. This perspective could be crucial for evaluating the safety and application range of Ethyl 2-(2-aminothiazol-5-yl)acetate in industrial settings (Ostadjoo et al., 2018).

Liquid Organic Hydrogen Carriers

Research on using ethanol and ethyl acetate in a Liquid Organic Hydrogen Carrier (LOHC) cycle suggests innovative applications for ethyl-based compounds in renewable energy technologies. The study examines the feasibility and advantages of this process, including the environmental benefits (Santacesaria et al., 2023).

Synthesis of Antithrombotic Drugs

A paper detailing the synthesis methodologies for (S)-clopidogrel, a thienopyridine-class antithrombotic drug, underscores the importance of efficient synthetic routes for ethyl-based compounds. It highlights various strategies for achieving the desired enantiomer, which could be applicable to synthesizing compounds like Ethyl 2-(2-aminothiazol-5-yl)acetate (Saeed et al., 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZQWKNSZPGYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352068 | |

| Record name | Ethyl 2-(2-aminothiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811273 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 2-(2-aminothiazol-5-yl)acetate | |

CAS RN |

62557-32-8 | |

| Record name | Ethyl 2-(2-aminothiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.